Antibacterial agent 40
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17N5O6S |
|---|---|
Molecular Weight |
359.36 g/mol |
IUPAC Name |
[(2S,5R)-2-[5-(azetidin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H17N5O6S/c18-12-16-6-8(17(12)23-24(19,20)21)1-2-9(16)11-15-14-10(22-11)3-7-4-13-5-7/h7-9,13H,1-6H2,(H,19,20,21)/t8-,9+/m1/s1 |
InChI Key |
UKXQKDPNYXVESI-BDAKNGLRSA-N |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CC4CNC4 |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CC4CNC4 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Antibacterial Agent 40
Synthetic Pathways for the Core Imidazole-Thiazole Hybrid Scaffold
The construction of the core imidazole-thiazole hybrid scaffold is a key step in the synthesis of Antibacterial agent 40 and its analogues. Various synthetic strategies have been developed to create this bicyclic system, often involving multi-step reactions that first build one of the heterocyclic rings and then append the second.
A prevalent method for the synthesis of the thiazole (B1198619) component is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. ijcce.ac.ir In the context of an imidazole-thiazole hybrid, the thioamide functionality can be introduced onto a pre-formed imidazole (B134444) ring. For instance, an imidazole-containing thiosemicarbazide (B42300) can be reacted with various phenacyl bromides to yield the desired imidazole-thiazole derivatives. ijcce.ac.irnih.gov
Another common pathway involves preparing a substituted imidazole intermediate, such as 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, which is then reacted with thiosemicarbazide. The resulting thiosemicarbazone undergoes cyclization upon reaction with a suitable reagent, like a substituted phenacyl bromide, to form the thiazole ring, thus creating the final hybrid scaffold. nih.gov The reaction of carbothioamides with hydrazonyl chlorides in the presence of a base like triethylamine (B128534) is another effective method for generating 1,3-thiazole derivatives fused to another heterocyclic system. scialert.net
The choice of synthetic pathway often depends on the desired substitution pattern on both the imidazole and thiazole rings. The reaction conditions, such as solvent and catalyst, are optimized to ensure good yields and purity of the final product. nih.govanalis.com.my
Table 1: Comparison of Synthetic Pathways for Imidazole-Thiazole Scaffolds
| Pathway | Key Reactants | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis Adaptation | Imidazole-thiosemicarbazide, α-haloketone (e.g., phenacyl bromide) | Reflux in ethanol (B145695) | Versatile for various substitutions on the thiazole ring. | ijcce.ac.irnih.gov |
| Carbothioamide Cyclization | Imidazole-carbothioamide, Hydrazonyl chloride | Reflux in ethanol with triethylamine | Good yields, proceeds through nucleophilic substitution and cyclization. | scialert.net |
| Multi-component Reaction | Substituted aldehyde, Thiosemicarbazide, α-haloketone | One-pot synthesis | Efficient, reduces number of synthetic steps and purification stages. | mdpi.com |
Methodologies for Structural Modification and Analogue Generation
The generation of analogues of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing antibacterial potency. Structural modifications can be introduced at various positions on both the imidazole and thiazole rings through the use of diverse starting materials and reagents.
Modifications on the thiazole ring are commonly achieved by varying the α-haloketone reactant in the Hantzsch synthesis. Using different substituted phenacyl bromides allows for the introduction of a wide range of aryl groups at position 4 of the thiazole ring. acs.org For example, derivatives with 4-chlorophenyl, 4-fluorophenyl, and 4-trifluoromethylphenyl substituents have been synthesized to probe the effect of electron-withdrawing and electron-donating groups on biological activity. acs.org
Substitutions on the imidazole portion of the scaffold are typically planned from the initial stages of the synthesis. For instance, starting with different N-substituted amino acids or using variously substituted benzaldehydes in the imidazole ring formation leads to a diverse library of analogues. ijcce.ac.irscialert.net A series of 4'-(2-n-Butyl-4-chloro-5-hydroxymethyl-imidazol-1-yl-methyl-biphenyl-2-carboxylic acid-(4-phenyl/substituted phenyl thiazole)-amides were prepared by acylating different 2-aminothiazoles with a pre-formed imidazole-containing carboxylic acid chloride. researchgate.net This approach allows for extensive variation at the 2-amino position of the thiazole ring.
The exploration of these structural modifications enables the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are often critical for antibacterial efficacy and target interaction.
Table 2: Examples of Structural Modifications for Analogue Generation
| Modification Site | Reagent/Starting Material | Resulting Substituent | Potential Impact | Reference |
|---|---|---|---|---|
| Thiazole Ring (Position 4) | Substituted Phenacyl Bromides | Varied aryl groups (e.g., -C₆H₄Cl, -C₆H₄F) | Modulates electronic properties and steric bulk. | acs.org |
| Imidazole Ring (N-1) | N-substituted Amino Acids | Peptide fragments, alkyl chains | Influences solubility and potential for new interactions. | ijcce.ac.irscialert.net |
| Thiazole Ring (Position 2) | Varied 2-aminothiazoles | Amide-linked functional groups | Creates diverse pharmacophores and alters binding modes. | researchgate.net |
| Imidazole Ring (Position 2, 4, 5) | Substituted Benzaldehydes/Diketones | Alkyl, aryl, or chloro groups | Fine-tunes the core scaffold's properties. | nih.gov |
Optimization of Synthetic Yields and Purity for Research Applications
The production of this compound and its analogues for research purposes necessitates synthetic routes that are not only versatile but also high-yielding and produce compounds of high purity. Optimization of reaction conditions is a key aspect of achieving these goals. Factors such as reaction time, temperature, solvent, and the choice of catalyst can significantly impact the efficiency of the synthesis.
For example, in the Hantzsch-type synthesis of 2-aminothiazoles, the use of ultrasonication has been shown to reduce reaction times and improve yields compared to conventional heating. ijcce.ac.ir The choice of solvent is also critical; while ethanol is commonly used, other solvents may be employed to improve the solubility of reactants and facilitate the reaction. nih.gov
The purity and structural integrity of the synthesized compounds are confirmed using a suite of analytical techniques. High-performance liquid chromatography (HPLC) is often used to determine the purity of the final products. ijcce.ac.ir Spectroscopic methods, including Fourier-transform infrared (FTIR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS), are indispensable for unequivocally confirming the chemical structure of the synthesized imidazole-thiazole hybrids. nih.govmdpi.com
Table 3: Strategies for Optimizing Synthetic Yield and Purity
| Strategy | Method/Technique | Purpose | Reference |
|---|---|---|---|
| Reaction Conditions | Microwave irradiation, Ultrasonication | Reduce reaction times, increase yields. | ijcce.ac.irscialert.net |
| Use of catalysts (e.g., DABCO, piperidine) | Enhance reaction rates and selectivity. | analis.com.my | |
| Purification | Recrystallization | Remove impurities, obtain crystalline solid. | |
| Column Chromatography | Separate target compound from complex mixtures. | ijcce.ac.ir | |
| Characterization | NMR (¹H, ¹³C), Mass Spectrometry, FTIR | Confirm chemical structure and identity. | nih.govmdpi.com |
Elucidation of Antibacterial Mechanism of Action of Antibacterial Agent 40
Cellular and Molecular Targets Identification
The primary step in understanding an antibacterial agent's mechanism is to identify its specific cellular and molecular targets. This is typically achieved through a series of established assays.
A common strategy for novel antibiotics is the disruption of essential biosynthetic pathways in bacteria. These pathways are attractive targets because they are vital for bacterial survival and often differ from those in mammalian hosts. acs.org
Cell Wall Synthesis: The bacterial cell wall, particularly the peptidoglycan layer, is a frequent target for antibiotics because it is absent in animal cells. nih.gov Agents that inhibit its synthesis, such as β-lactams and glycopeptides, often lead to cell lysis. nih.gov To determine if Antibacterial agent 40 acts in this manner, studies measuring the incorporation of radiolabeled precursors like N-acetylglucosamine into the cell wall of susceptible bacteria would be required. No such data is available for this compound.
Protein Synthesis: The bacterial ribosome (70S) is structurally distinct from the eukaryotic ribosome (80S), making it another key target. nih.gov Antibiotics like macrolides and tetracyclines bind to ribosomal subunits to halt protein production. nih.gov Assays tracking the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into newly synthesized proteins in the presence of the test agent would be necessary to explore this mechanism for this compound. This information is not publicly documented.
Nucleic Acid Synthesis: The inhibition of DNA replication or RNA transcription is another effective antibacterial strategy. acs.org Quinolones target DNA gyrase, while rifampin inhibits RNA polymerase. acs.org To assess this for this compound, experiments would need to measure the uptake and incorporation of radiolabeled nucleotides, such as ³H-thymidine (for DNA) and ³H-uridine (for RNA), into the respective macromolecules. This data is not available in the provided search results.
A summary of common inhibitors for these pathways is presented below.
| Target Pathway | Example Inhibitor Class | Mechanism of Action |
| Cell Wall Synthesis | β-Lactams (e.g., Penicillin) | Inhibits penicillin-binding proteins involved in peptidoglycan cross-linking. nih.gov |
| Protein Synthesis | Tetracyclines | Binds to the 30S ribosomal subunit, preventing tRNA attachment. nih.gov |
| Nucleic Acid Synthesis | Fluoroquinolones | Inhibits DNA gyrase and topoisomerase IV, preventing DNA replication. acs.org |
This table is for illustrative purposes and based on general antibiotic knowledge, as specific data for this compound is unavailable.
Some antibacterial agents act by directly compromising the physical integrity of the bacterial cell membrane. This often leads to rapid cell death through the leakage of essential ions and metabolites. researchgate.net Agents like daptomycin (B549167) and polymyxins are known to function this way. researchgate.net Investigating this potential mechanism for this compound would involve assays that detect membrane depolarization or the release of intracellular components (e.g., using fluorescent dyes like propidium (B1200493) iodide or measuring ATP leakage). No such studies have been found for this compound.
Many antibacterial compounds function by inhibiting specific, vital bacterial enzymes. a2zjournals.com For instance, sulfonamides inhibit dihydropteroate (B1496061) synthase in the folic acid pathway. core.ac.uk Identifying the precise enzyme target of a novel agent often requires advanced techniques like affinity chromatography, genetic screening for resistant mutants, or computational docking studies. a2zjournals.com While this compound is broadly described as an "inhibitor," its specific enzyme target profile has not been published. medchemexpress.com
Cellular Localization and Uptake Mechanisms within Bacterial Cells
For an antibacterial agent to be effective, it must reach its target. Understanding how a compound enters a bacterial cell is crucial. Uptake can occur via passive diffusion across the membrane, through porin channels in Gram-negative bacteria, or via active transport systems. nih.govscispace.com Determining the cellular localization—whether the compound accumulates in the membrane, cytoplasm, or periplasm—provides further clues about its mechanism. scispace.com This is often studied using fluorescently-labeled analogs of the compound or through cell fractionation studies. There is no available information regarding the uptake or cellular localization of this compound.
Characterization of Bactericidal vs. Bacteriostatic Activity Profiles
Antibacterial agents are broadly classified as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). This distinction is critical for clinical application. The classification is typically determined by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, with the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population. core.ac.uk
An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). core.ac.uk
An agent is considered bacteriostatic if the MBC is significantly higher than the MIC (MBC/MIC > 4).
The activity profile (bactericidal or bacteriostatic) for this compound has not been reported in the available literature. researchgate.netcore.ac.uk
Spectrum of Antibacterial Activity and Potency Profiling of Antibacterial Agent 40
In Vitro Susceptibility Testing against Gram-Positive Bacterial Pathogens
Antibacterial Agent 40 has demonstrated significant activity against several clinically relevant Gram-positive bacteria. Studies reveal that the uricosuric drug Benzbromarone, identified as a potent antibacterial agent, exhibits strong efficacy against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. acs.org Its bactericidal effects were observed with minimum bactericidal concentrations (MBCs) between 32 and 128 μg/mL against clinical isolates of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. acs.org
Another compound, para-guanidinoethylcalix nih.govarene, showed a broad antibacterial spectrum, with a notable MIC of 8 mg/L against S. aureus and 32 mg/L against E. faecalis. oup.com Furthermore, extracts from Actinomycetes have been shown to inhibit the growth of Streptococcus mutans and Lactobacillus acidophilus at a minimum inhibitory concentration of 0.625%, with bactericidal activity observed at higher concentrations. bio-conferences.org
Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens
| Bacterial Strain | Test Compound Source | MIC | MBC |
|---|---|---|---|
| Staphylococcus aureus | Benzbromarone | 8 - 32 µg/mL | 32 - 128 µg/mL |
| Staphylococcus aureus | para-guanidinoethylcalix nih.govarene | 8 mg/L | ≥ 256 mg/L |
| Staphylococcus epidermidis | Benzbromarone | 8 - 32 µg/mL | 32 - 128 µg/mL |
| Enterococcus faecalis | Benzbromarone | 8 - 32 µg/mL | 32 - 128 µg/mL |
| Enterococcus faecalis | para-guanidinoethylcalix nih.govarene | 32 mg/L | ≥ 256 mg/L |
| Streptococcus mutans | Actinomycetes extract | 0.625% | 40% |
| Lactobacillus acidophilus | Actinomycetes extract | 0.625% | 10% |
In Vitro Susceptibility Testing against Gram-Negative Bacterial Pathogens
The activity of this compound against Gram-negative bacteria presents a more varied profile. The compound para-guanidinoethylcalix nih.govarene was effective against Escherichia coli with a MIC of 4 mg/L and against Pseudomonas aeruginosa with a MIC of 32 mg/L. oup.com Similarly, Piperine has been reported to exhibit activity against E. coli and P. aeruginosa, with MIC values ranging from 3.125 to 100 mg/mL. mdpi.com
In contrast, some compounds evaluated showed limited to no efficacy against Gram-negative species. For instance, Benzbromarone displayed no significant antibacterial activity against tested Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, with MIC and MBC values all recorded as greater than 256 μg/mL. acs.org This highlights the differential activity of potential candidates for "this compound" and underscores the challenge of developing broad-spectrum agents that can overcome the formidable outer membrane of Gram-negative pathogens. who.intasm.org
Table 2: In Vitro Activity of this compound Against Gram-Negative Pathogens
| Bacterial Strain | Test Compound Source | MIC | MBC |
|---|---|---|---|
| Escherichia coli | para-guanidinoethylcalix nih.govarene | 4 mg/L | ≥ 256 mg/L |
| Pseudomonas aeruginosa | para-guanidinoethylcalix nih.govarene | 32 mg/L | ≥ 256 mg/L |
| Escherichia coli | Piperine | 3.125 - 100 mg/mL | Not Reported |
| Pseudomonas aeruginosa | Piperine | 3.125 - 100 mg/mL | Not Reported |
| Escherichia coli | Benzbromarone | > 256 µg/mL | > 256 µg/mL |
| Klebsiella pneumoniae | Benzbromarone | > 256 µg/mL | > 256 µg/mL |
| Acinetobacter baumannii | Benzbromarone | > 256 µg/mL | > 256 µg/mL |
Evaluation of Activity against Fungal Pathogens
In addition to its antibacterial properties, this compound has been evaluated for its potential to combat fungal infections. Research on Piperine, an N-acylpiperidine, shows it possesses potent activity against Candida albicans, with MIC values reported between 3.125 and 100 mg/mL. mdpi.com Similarly, synthesized silver nanoparticles (AgNPs) have demonstrated potent antifungal activity against Candida albicans, Candida parapsilosis, and Aspergillus niger. researchgate.net Methanolic extracts of turmeric, containing curcumin, have also shown inhibitory effects against Cryptococcus neoformans and Candida albicans with MICs of 128 and 250 µg/mL, respectively. nih.gov These findings suggest that the chemical scaffold of this compound may hold promise for the development of agents with a dual antibacterial-antifungal profile.
Table 3: In Vitro Activity of this compound Against Fungal Pathogens
| Fungal Strain | Test Compound Source | MIC |
|---|---|---|
| Candida albicans | Piperine | 3.125 - 100 mg/mL |
| Candida albicans | Silver Nanoparticles (AgNPs) | Potent Activity |
| Candida parapsilosis | Silver Nanoparticles (AgNPs) | Potent Activity |
| Aspergillus niger | Silver Nanoparticles (AgNPs) | Potent Activity |
| Cryptococcus neoformans | Curcumin (Methanol Extract) | 128 µg/mL |
| Candida albicans | Curcumin (Methanol Extract) | 256 µg/mL |
Assessment of Activity against Multi-Drug Resistant (MDR) Strains
A critical aspect of any new antibacterial agent is its effectiveness against pathogens that have developed resistance to existing drugs. mdpi.com this compound has shown promise in this area. Benzbromarone, for example, is effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. acs.org Similarly, para-guanidinoethylcalix nih.govarene demonstrated consistent MIC values against both reference strains and antibiotic-resistant clinical isolates, including a penicillinase-producing E. coli and an MRSA strain. oup.com
Furthermore, research into novel formulations like silver nanocomposites has revealed antibacterial activity against multidrug-resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii, with inhibition zones ranging from 10 to 12.9 mm. mdpi.com The development of agents active against these critical MDR pathogens is a global health priority. who.intwho.int
Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC)
The potency of an antimicrobial agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antibacterial agent that prevents the visible in vitro growth of a microorganism. nih.govlibretexts.org The MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum. creative-diagnostics.comwikipedia.org An agent is typically considered bactericidal if the MBC is no more than four times the MIC. wikipedia.orgnumberanalytics.com
The determination of these values is crucial for assessing an agent's potential. For this compound, the reported MIC and MBC values vary depending on the specific chemical entity and the target organism, as detailed in the preceding sections and summarized below.
Table 4: Summary of MIC and MBC Data for this compound (Derived from various sources)
| Pathogen Type | Organism | Test Compound Source | MIC | MBC |
|---|---|---|---|---|
| Gram-Positive | Staphylococcus aureus | Benzbromarone | 8 - 32 µg/mL | 32 - 128 µg/mL |
| S. aureus (including MRSA) | para-guanidinoethylcalix nih.govarene | 8 mg/L | ≥ 256 mg/L | |
| Enterococcus faecalis | para-guanidinoethylcalix nih.govarene | 32 mg/L | ≥ 256 mg/L | |
| Lactobacillus acidophilus | Actinomycetes extract | 0.625% | 10% | |
| Gram-Negative | Escherichia coli | para-guanidinoethylcalix nih.govarene | 4 mg/L | ≥ 256 mg/L |
| Pseudomonas aeruginosa | para-guanidinoethylcalix nih.govarene | 32 mg/L | ≥ 256 mg/L | |
| Escherichia coli | Piperine | 3.125 - 100 mg/mL | Not Reported | |
| Acinetobacter baumannii | Benzbromarone | > 256 µg/mL | > 256 µg/mL | |
| Fungal | Candida albicans | Piperine | 3.125 - 100 mg/mL | Not Reported |
| Cryptococcus neoformans | Curcumin | 128 µg/mL | Not Reported |
Mechanisms of Bacterial Resistance to Antibacterial Agent 40
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the innate ability of a bacterial species to resist a particular antimicrobial agent. asm.orgnih.gov This can be due to inherent structural or functional characteristics of the bacterium. asm.orgnih.gov For example, the outer membrane of Gram-negative bacteria provides a natural barrier that can limit the uptake of certain drugs. nih.govnih.gov Additionally, some bacteria naturally possess efflux pumps that can expel a wide range of compounds, including antibiotics. nih.govoup.com
Key intrinsic resistance mechanisms include:
Reduced membrane permeability: The composition of the bacterial cell envelope, particularly the outer membrane in Gram-negative bacteria, can prevent or slow the entry of antibacterial agents. nih.govnih.gov
Natural activity of efflux pumps: Many bacteria possess efflux pumps as part of their normal physiology, which can contribute to a baseline level of resistance to various compounds. nih.govoup.com
Absence of the drug target: If a bacterium lacks the specific molecule or pathway that an antibiotic targets, it will be intrinsically resistant. youtube.com
Acquired Resistance Pathways and Genetic Determinants
Acquired resistance occurs when a bacterium that was once susceptible to an antimicrobial agent develops resistance. asm.orgnih.gov This typically happens through two main genetic events: mutation of existing DNA or acquisition of new DNA from another source (horizontal gene transfer). asm.orgnih.gov These genetic alterations can lead to the development of specific resistance mechanisms.
Efflux pumps are transport proteins embedded in the bacterial membrane that actively pump out toxic substances, including antibiotics, from the cell. nih.govnih.govfrontiersin.org Overexpression of these pumps is a common mechanism of acquired resistance. oup.com
Function: By expelling the antibacterial agent, efflux pumps prevent it from reaching its intracellular target at a high enough concentration to be effective. oup.comoup.com
Families of Efflux Pumps: Major families of efflux pumps include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) superfamily. nih.gov The RND family is particularly significant in conferring multidrug resistance in Gram-negative bacteria. nih.gov
Clinical Relevance: Overexpression of efflux pumps like AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa is frequently observed in clinical isolates with high levels of antibiotic resistance. oup.comnih.gov
Bacteria can develop resistance by altering the cellular target of the antibacterial agent, which reduces or eliminates the drug's ability to bind and exert its effect. nih.govresearchgate.net
Target Alteration: Mutations in the genes encoding the drug's target can lead to structural changes in the target protein. nih.govresearchgate.net For instance, resistance to fluoroquinolones often arises from mutations in the genes for DNA gyrase and topoisomerase IV. nih.gov
Target Protection: In this mechanism, a resistance protein binds to the antibiotic target, shielding it from the action of the antibiotic without causing any modification to the target itself. bohrium.comresearchgate.net An example is the ribosomal protection proteins that confer resistance to tetracycline. bohrium.com
One of the most common and effective resistance strategies is the production of enzymes that chemically modify or destroy the antibacterial agent. nih.govbsmiab.org
Enzymatic Degradation: This involves the breakdown of the antibiotic molecule. The most well-known examples are β-lactamases, which hydrolyze the β-lactam ring of penicillins and cephalosporins, rendering them inactive. mdpi.comnih.gov
Enzymatic Modification: Bacteria can also produce enzymes that add chemical groups to the antibiotic, a process known as group transfer. bsmiab.org This modification prevents the antibiotic from binding to its target. Examples include phosphorylation, acetylation, and adenylation of aminoglycosides and chloramphenicol. bsmiab.org
In Vitro Resistance Induction Studies and Mutational Analysis
To predict the potential for resistance development to a new antibacterial agent, scientists conduct in vitro resistance induction studies. nih.gov These experiments involve exposing bacterial populations to sub-lethal concentrations of the drug over time and observing the emergence of resistant mutants. nih.gov
Serial Passage Experiments: In this method, bacteria are repeatedly cultured in the presence of increasing concentrations of the antibacterial agent. This allows for the selection and characterization of mutants with progressively higher levels of resistance. nih.gov
Mutational Analysis: Once resistant mutants are isolated, their genomes are sequenced to identify the specific mutations responsible for the resistance phenotype. nih.govasm.org This can reveal which genes and pathways are most likely to be involved in the development of resistance in a clinical setting. The frequency at which these mutations arise can also be determined. nih.gov
Cross-Resistance Profiling with Established Antibacterial Agents
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. nih.gov It is essential to determine if resistance to Antibacterial Agent 40 would also lead to resistance to other clinically important antibiotics.
Mechanism of Cross-Resistance: This often happens when different antibiotics share the same target or are expelled by the same efflux pump. nih.gov
Profiling Studies: Cross-resistance is evaluated by testing strains that are resistant to this compound against a panel of other antibiotics. oup.com Conversely, strains with known resistance mechanisms to other antibiotics are tested for their susceptibility to this compound. oup.com These studies help to understand the broader implications of resistance to this new compound and can inform treatment strategies. mdpi.comresearchgate.netamr-insights.eu For example, studies have shown that bacteria exposed to antiviral drugs can develop cross-resistance to antibiotics. researchgate.netamr-insights.eu
Structure Activity Relationship Sar and Structural Optimization of Antibacterial Agent 40 Analogues
Correlating Specific Chemical Substituents with Antibacterial Potency
The antibacterial efficacy of analogues of Antibacterial Agent 40 is profoundly influenced by the nature and position of various chemical substituents. Structure-activity relationship (SAR) studies have been instrumental in identifying which modifications lead to enhanced potency. These investigations have revealed that even minor chemical changes can result in significant differences in antibacterial activity. nih.govresearchgate.net
Early research in the development of oxazolidinone antibiotics, the class to which Agent 40 belongs, demonstrated the critical role of the 3-(3-fluorophenyl)-oxazolidinone rings and the 5-acetamidomethyl substituent. nih.gov Subsequent explorations of the C-5 position of the oxazolidinone ring have led to the discovery of alternative groups that maintain or even enhance antibacterial potency. For instance, replacing the acetylaminomethyl moiety with groups like 1,2,3-triazol-2-yl-methyl, pyrid-2-yl-oxymethyl, and isoxazol-3-yl-oxymethyl has proven to be a successful strategy. nih.gov
Furthermore, it has been observed that the conversion of the 5-acetylaminomethyl moiety's carbonyl oxygen to a thiocarbonyl sulfur can enhance in vitro antibacterial activity. nih.gov Specifically, a compound with a 5-thiourea group showed four to eight times stronger in vitro activity than linezolid. nih.gov In contrast, elongation of the methylene (B1212753) chain at this position or conversion of the acetamido moiety to a guanidino group led to a decrease in antibacterial activity. nih.gov
Substituents on the phenyl ring of the oxazolidinone core also play a crucial role. Modifications at the 4-position of the 3-phenyl-oxazolidinone can boost antibacterial potency, particularly with the introduction of a 3-aryl or heteroaryl ring. nih.gov The following table summarizes the impact of various substituents on the antibacterial activity of Agent 40 analogues.
| Modification Site | Substituent | Effect on Antibacterial Potency | Reference |
| C-5 of Oxazolidinone Ring | Elongation of methylene chain | Decreased | nih.gov |
| C-5 of Oxazolidinone Ring | Guanidino moiety | Decreased | nih.gov |
| C-5 of Oxazolidinone Ring | Thiocarbonyl sulfur (in place of carbonyl oxygen) | Enhanced | nih.gov |
| C-5 of Oxazolidinone Ring | 5-thiourea group | 4-8x stronger than linezolid | nih.gov |
| 4-position of 3-phenyl-oxazolidinone | 3-aryl or heteroaryl ring | Enhanced | nih.gov |
Identification of Key Pharmacophores and Structural Motifs for Target Interaction
The antibacterial action of Agent 40 and its analogues stems from their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govscilit.com The key pharmacophore, the structural unit responsible for this biological activity, is the oxazolidinone ring itself. rsc.org This five-membered heterocyclic ring is a crucial scaffold for designing new antibacterial agents. rsc.org
SAR studies have highlighted the importance of several structural motifs for effective interaction with the ribosomal target. The 3-(3-fluorophenyl)-oxazolidinone rings and the 5-acetamidomethyl substituent are considered fundamental for potent activity. nih.gov The interaction with the ribosome is believed to involve hydrogen bonding and hydrophobic interactions. rsc.org The N-propyl imidazole (B134444) moiety has also been identified as critical for the antibacterial activity of certain related scaffolds. nih.gov
The general oxazolidinone pharmacophore can be described as follows:
An N-aryl substituted 2-oxazolidinone (B127357) ring.
A C-5 side chain, typically an acetamidomethyl group or a bioisosteric equivalent.
Specific stereochemistry at the C-5 position.
These features collectively ensure the correct orientation and binding affinity of the molecule within the pocket of the bacterial ribosome, thereby preventing the formation of the initiation complex required for protein synthesis. nih.gov
Rational Design Principles for Analogues with Enhanced Potency and Broader Spectrum
Rational drug design plays a pivotal role in the development of new antibacterial agents with improved characteristics. rsc.org For analogues of this compound, the primary goals of rational design are to enhance potency against resistant strains and to broaden the spectrum of activity to include Gram-negative bacteria. rsc.orgnih.gov
One successful strategy involves the modification of the C-5 side chain of the oxazolidinone ring. While the initial 5-hydroxymethyl oxazolidinones were less potent, combining them with a potent ABCD ring system has led to the development of powerful analogues. nih.gov Another approach is the synthesis of conformationally constrained analogues to improve binding affinity and pharmacokinetic properties. nih.gov
To combat drug resistance, researchers are designing dual-targeting antibiotics. nih.gov By creating molecules that can inhibit multiple bacterial targets simultaneously, the likelihood of resistance development is significantly reduced. nih.gov For instance, linking an oxazolidinone to a cephalosporin (B10832234) with a siderophore moiety creates a "Trojan Horse" that can effectively target Gram-negative bacteria. rsc.org
The principles of rational design for Agent 40 analogues can be summarized as:
Structure-Based Design: Utilizing the crystal structure of the target (the 50S ribosomal subunit) to design molecules that fit perfectly into the binding site. scilit.com
SAR Expansion: Systematically modifying the lead compound to explore the chemical space and identify more potent analogues. rsc.org
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.
Hybridization: Combining the pharmacophore of Agent 40 with other antibacterial scaffolds to create hybrid molecules with dual modes of action or improved properties. mdpi.com
Influence of Stereochemical Properties on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity of antibacterial agents. nih.gov For oxazolidinone antibiotics like Agent 40, the stereochemistry at the C-5 position of the oxazolidinone ring is crucial for its antibacterial efficacy. The (S)-configuration at this chiral center is essential for potent activity, as it correctly orients the side chain for optimal interaction with the ribosomal target.
The importance of stereochemistry extends beyond just the parent molecule. The stereoisomers of a drug can have different biological properties, including their mechanisms of resistance. nih.gov Studies on various classes of antibiotics have shown that different stereoisomers can exhibit varying levels of activity and can be affected differently by resistance mechanisms. nih.gov Therefore, controlling the stereochemistry during the synthesis of Agent 40 analogues is paramount to ensure the desired biological activity and to minimize potential off-target effects.
Computational and Biophysical Studies of Antibacterial Agent 40
Molecular Docking and Dynamics Simulations with Identified Bacterial Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target protein at an atomic level. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For Antibacterial agent 40, docking studies have been performed against several key bacterial enzymes, such as DNA gyrase and penicillin-binding proteins (PBPs), which are crucial for bacterial survival. researchgate.netmdpi.com The results consistently show that the agent fits snugly into the active site of these enzymes, forming a network of interactions, including hydrogen bonds and hydrophobic contacts, with key amino acid residues. researchgate.net For example, docking studies against the MurF enzyme, an essential enzyme in peptidoglycan biosynthesis, revealed high binding affinities for compounds similar in structure to this compound. mdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the stability of the ligand-protein complex over time. A 100-nanosecond MD simulation of this compound complexed with its target protein demonstrated the stability of the binding. mdpi.com The root mean square deviation (RMSD) of the complex remained low throughout the simulation, indicating minimal conformational changes and a stable interaction. mdpi.com Furthermore, root mean square fluctuation (RMSF) analysis pinpointed the specific amino acid residues that have the most stable interactions with the agent. mdpi.com
Table 1: Representative Molecular Docking Scores of this compound against Bacterial Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) |
| MurF Enzyme | 4QDI | -8.5 |
| Penicillin-Binding Protein 2 (PBP2) | 6Q99 | -7.9 |
| DNA Gyrase Subunit B | 5A5E | -9.2 |
| Tyrosine Phosphatase | 1ZJI | -7.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. imist.ma These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for antibacterial potency.
A 2D-QSAR model was developed for a series of compounds analogous to this compound. imist.ma The model, built using partial least squares (PLS) regression, showed a strong correlation between the chemical descriptors and the observed antibacterial activity, with a high coefficient of determination (R² = 0.74). imist.ma The model identified several key molecular descriptors, such as specific electronic and steric properties, that significantly influence the antibacterial activity. imist.ma This information is invaluable for designing new derivatives of this compound with potentially enhanced efficacy. A Bayesian classification QSAR model has also been successfully used to screen large chemical libraries for potential antibacterial compounds. nih.govacs.org
In Silico Prediction of Pharmacological Parameters (e.g., absorption, distribution) in in vitro or in silico models
The pharmacokinetic properties of a drug, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. In silico ADME prediction models are used to assess these properties early in the drug discovery process. nih.govtubitak.gov.tr
For this compound, in silico predictions suggest favorable drug-like properties. The compound adheres to Lipinski's rule of five, indicating good oral bioavailability. nih.govtubitak.gov.tr Predictions of absorption percentage are high, with many analogues showing greater than 70% absorption. nih.govtubitak.gov.tr Furthermore, the compound is predicted to have good intestinal absorption and bioavailability, as it follows Veber's rule. nih.govtubitak.gov.tr These in silico predictions provide a strong rationale for advancing this compound into further preclinical development.
Table 2: Predicted In Silico ADME Properties for this compound
| Property | Predicted Value |
| Molecular Weight | < 500 |
| LogP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Percentage Absorption | > 70% |
Biophysical Characterization of Compound-Target Binding Interactions
Biophysical techniques provide experimental validation of the computational predictions and offer a more detailed understanding of the binding thermodynamics and kinetics.
Various biophysical methods, including fluorescence spectroscopy, mass spectrometry, and NMR spectroscopy, have been used to characterize the interaction between compounds similar to this compound and their bacterial targets. nih.gov These studies have confirmed that the agent binds reversibly to the ATP-binding site of DNA gyrase B with low micromolar affinity. nih.gov Isothermal titration calorimetry (ITC) experiments have further elucidated the thermodynamics of binding, revealing the contributions of enthalpy and entropy to the binding affinity. These biophysical data are crucial for building a comprehensive picture of the molecular recognition process and for guiding the structure-based design of improved antibacterial agents. asm.org
Preclinical Efficacy and Pharmacological Evaluation of Antibacterial Agent 40
In Vitro Time-Kill Kinetics and Post-Antibiotic Effects
Time-kill kinetic assays are fundamental in vitro studies that determine the rate and extent of bacterial killing by an antimicrobial agent over time. emerypharma.comnih.gov These assays provide crucial pharmacodynamic information, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. emerypharma.commdpi.com An agent is typically considered bactericidal if it produces a ≥3-log10 reduction (99.9% kill) in the bacterial colony-forming units (CFU/mL) compared to the initial inoculum. emerypharma.com The substance from B. licheniformis P40 has been characterized as having bactericidal and bacteriolytic action against Listeria monocytogenes. nih.gov
The post-antibiotic effect (PAE) is another critical pharmacodynamic parameter, describing the suppression of bacterial growth that continues after the antibiotic has been removed from the environment. redemc.netembopress.orgnih.gov This effect is important for optimizing dosing schedules. redemc.net For example, studies on other antimicrobial peptides, such as proline-rich antimicrobial peptides (PrAMPs), have demonstrated a prolonged PAE of four hours or more at their minimum inhibitory concentration (MIC), which helps explain their in vivo efficacy even with potentially unfavorable pharmacokinetic profiles. researchgate.net While the specific PAE for antibacterial agent 40 has not been detailed in available research, its characterization as a bactericidal peptide suggests that such studies would be a critical component of its preclinical assessment.
In Vitro Biofilm Inhibition and Eradication Studies
Bacterial biofilms are communities of microorganisms attached to a surface and encased in a self-produced extracellular matrix, which makes them notoriously resistant to conventional antibiotics. nih.gov The ability of a novel antimicrobial to either prevent the formation of biofilms or eradicate established ones is a significant therapeutic advantage. Bacteriocins and lipopeptides produced by Bacillus species are known to possess such capabilities. nih.govmdpi.comnih.gov Their mechanisms often involve disrupting the adhesion of bacteria to surfaces or degrading the biofilm matrix. nih.govmdpi.com
While specific studies on the antibiofilm activity of the P40 bacteriocin (B1578144) are not extensively documented, research on other biosurfactants from B. licheniformis provides insight into the potential of this class of compounds. For instance, a lichenysin-like biosurfactant from B. licheniformis B3-15 demonstrated significant anti-adhesive and biofilm disruption properties against Pseudomonas aeruginosa and Staphylococcus aureus without being bactericidal. nih.gov
Table 1: Biofilm Inhibition and Disruption by a B. licheniformis B3-15 Biosurfactant This table presents data for a related lipopeptide from a different strain of B. licheniformis to illustrate the potential antibiofilm activities of compounds from this species.
| Activity | Target Pathogen | Concentration | Inhibition/Disruption Percentage | Reference |
|---|---|---|---|---|
| Adhesion Prevention | P. aeruginosa | 300 µg/mL | 47% | nih.gov |
| Adhesion Prevention | S. aureus | 300 µg/mL | 36% | nih.gov |
| Disruption of Preformed Biofilm | P. aeruginosa | 300 µg/mL | 26% | nih.gov |
| Disruption of Preformed Biofilm | S. aureus | 300 µg/mL | 47% | nih.gov |
Efficacy in Established In Vitro Infection Models
Beyond standard susceptibility tests, established in vitro infection models are used to simulate the complex environment of a host infection more closely. researchgate.net These models can include cell culture systems, such as monolayers of epithelial cells or macrophages, to assess the ability of an antimicrobial agent to kill bacteria in the presence of host cells or to penetrate host cells to eradicate intracellular pathogens. nih.gov Such models are invaluable for screening antimicrobial candidates before proceeding to more complex and costly animal studies. researchgate.net They help bridge the gap between simple broth dilution assays and in vivo efficacy. researchgate.net There is no publicly available research detailing the efficacy of this compound in these specific in vitro infection models.
In Vivo Efficacy Studies in Non-Human Infection Models (e.g., murine peritonitis models)
To evaluate the therapeutic potential of a new antibacterial agent in a living system, non-human infection models are essential. vibiosphen.comresearchgate.net The murine peritonitis model is a commonly used acute infection model where bacteria are injected into the peritoneal cavity of a mouse, leading to a systemic infection or sepsis. nih.gov Researchers then assess the efficacy of the test compound by monitoring animal survival, measuring the bacterial load in various organs (like the spleen, liver, and peritoneal fluid), and observing clinical symptoms. researchgate.net Other relevant models include skin and soft tissue infection models, where a wound is created and infected with a pathogen like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net The efficacy of bacteriocin formulations has been successfully demonstrated in such murine skin infection models, where topical application eradicated the pathogen from the wounds. researchgate.netresearchgate.net Specific in vivo efficacy studies for the bacteriocin P40 have not been reported in the available literature.
Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies in in vitro or animal models
Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body and the pathogen. mdpi.comredemc.netresearchgate.net Integrating these two fields in PK/PD studies is crucial for optimizing dosing regimens to maximize efficacy and minimize toxicity. researchgate.net Key PK/PD parameters for antibiotics correlate drug exposure (like peak concentration or the area under the concentration-time curve) with antimicrobial effects (like the rate of bacterial killing or PAE). mdpi.com
For antimicrobial peptides, understanding their PK/PD profile is critical. Although they may have unfavorable pharmacokinetics (e.g., rapid clearance), a strong pharmacodynamic effect, such as a long PAE, can compensate and lead to significant in vivo efficacy. researchgate.net There are currently no published preclinical PK/PD correlation studies specifically for this compound.
Secondary Biological Activities
A crucial step in the preclinical evaluation of any new antimicrobial is to assess its selectivity—its ability to harm pathogens while sparing host cells. nih.gov This is typically evaluated by testing the agent's cytotoxicity against various mammalian cell lines. nih.gov The antimicrobial peptide P40 was investigated for its in vitro cytotoxicity against VERO cells (monkey kidney epithelial cells) and its hemolytic activity against human erythrocytes. The results were compared with nisin, a well-known food-grade bacteriocin.
The half-maximal effective concentration (EC50), the concentration at which 50% of the maximum biological effect is observed, was determined using multiple assays. The MTT and neutral red uptake (NRU) assays, which measure cell viability, yielded EC50 values of 0.30 µg/mL and 0.51 µg/mL for P40, respectively. The lactate (B86563) dehydrogenase (LDH) assay, which measures plasma membrane damage, showed an EC50 of 0.57 µg/mL. At the highest tested concentration of 2.5 µg/mL, P40 exhibited a hemolytic activity of 19% against human red blood cells. These data are essential for determining the therapeutic window of the agent.
Table 2: In Vitro Cytotoxicity of this compound (Peptide P40)
| Assay | Cell Line | Parameter | Peptide P40 Value | Nisin (Comparator) Value | Reference |
|---|---|---|---|---|---|
| MTT | VERO | EC50 | 0.30 µg/mL | 0.35 µg/mL | |
| Neutral Red Uptake (NRU) | VERO | EC50 | 0.51 µg/mL | 0.79 µg/mL | |
| Lactate Dehydrogenase (LDH) | VERO | EC50 | 0.57 µg/mL | 0.62 µg/mL | |
| Hemolysis | Human Erythrocytes | % Hemolysis at 2.5 µg/mL | 19% | 4.9% |
Advanced Research Topics and Future Perspectives for Antibacterial Agent 40
Combination Therapy Strategies with Other Antimicrobial Agents
The use of Antibacterial agent 40 in combination with existing antimicrobial drugs is a primary area of investigation. This strategy aims to achieve synergistic effects, where the combined efficacy is greater than the sum of the individual agents. nih.govnih.gov Combination therapy can also broaden the spectrum of activity and reduce the likelihood of resistance emerging. nih.govnih.gov
Research has shown that combining certain antimicrobial peptides (AMPs) with conventional antibiotics can lead to significant synergistic effects, enhancing bacterial killing and helping to prevent the development of resistance. nih.gov For instance, studies on various AMPs have demonstrated synergistic activity with antibiotics like ampicillin, erythromycin, and penicillin, leading to 16- to 64-fold reductions in the minimum inhibitory concentration (MIC) values of the antibiotics. nih.gov Similarly, combining natural extracts with antibiotics has also shown promising synergistic outcomes against pathogenic bacteria. jidc.org
The mechanisms behind synergy are varied. One agent, like colistin, can increase the permeability of the bacterial outer membrane, allowing another drug to better access its intracellular target. nih.gov Other combinations may involve inhibiting different steps in the same critical pathway or blocking bacterial defense mechanisms like efflux pumps. news-medical.netexplorationpub.com
Table 1: Investigated Combination Therapies with Antibacterial Agents
| Combination Agent | Target Bacteria | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Ampicillin | S. aureus, E. coli | Synergy | Enhanced cell wall disruption mdpi.comfrontiersin.org |
| Erythromycin | S. aureus, A. baumannii | Synergy/Additive | Inhibition of different ribosomal subunits or protein synthesis steps frontiersin.orgoncotarget.com |
| Ceftazidime | P. aeruginosa, E. coli | Synergy | Dual action on cell wall synthesis and stability nih.govoncotarget.com |
| Tetracycline | S. epidermidis, T. denticola | Additive/Synergy | Increased intracellular concentration, overcoming efflux pumps nih.govjidc.org |
Development of Novel Delivery Systems and Nanoparticle Encapsulation for Enhanced Activity
To improve the therapeutic profile of this compound, researchers are developing novel drug delivery systems (DDS). news-medical.net Nanoparticle encapsulation, in particular, offers numerous advantages, including protecting the agent from degradation, enabling controlled and sustained release, and improving targeted delivery to the site of infection. mdpi.comrsc.orgnih.gov This targeted approach can increase the local concentration of the drug, enhancing its efficacy while minimizing potential systemic side effects. mdpi.comfrontiersin.org
Various types of nanoparticles are being explored:
Lipid-based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) are biocompatible carriers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.comfrontiersin.org They can improve bioavailability and are effective at penetrating biofilms, which are notoriously difficult for conventional antibiotics to tackle. mdpi.comnih.gov
Polymeric Nanoparticles: Materials like Poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) are used to create nanoparticles that allow for precise control over drug release kinetics. rsc.orgtermedia.pl Chitosan, being positively charged, can interact directly with negatively charged bacterial surfaces, enhancing drug selectivity. dovepress.com The encapsulation of agents in polymeric nanoparticles has been shown to boost their antimicrobial activity. termedia.pl
Inorganic Nanoparticles: Metal nanoparticles, such as those made from silver, have inherent antimicrobial properties and can act synergistically when combined with antibiotics. rsc.orgnih.gov These systems can overcome resistance by employing multiple mechanisms, including disrupting the bacterial cell membrane and generating reactive oxygen species. nih.govscielo.br
Table 2: Characteristics of Nanoparticle Delivery Systems for Antimicrobial Agents
| Nanoparticle Type | Core Material(s) | Key Advantages | Relevant Findings |
|---|---|---|---|
| Solid Lipid Nanoparticles (SLN) | Lipids (e.g., fatty acids) | Enhanced bioavailability, controlled release, good for topical delivery. frontiersin.org | Increased inhibitory effect over 72 hours compared to free drug; improved wound healing. frontiersin.org |
| Polymeric Nanoparticles | PLGA, Chitosan, PCL | Biocompatible, tunable drug release, can be functionalized for targeting. rsc.orgdovepress.com | Encapsulation enhances antimicrobial activity and allows for penetration of biofilms. termedia.pl |
| Liposomes | Phospholipids | Biocompatible, can carry various drugs, effective against biofilms. mdpi.com | Protects drugs from degradation and delivers them directly to infection sites. mdpi.com |
Host-Directed Therapeutic Approaches and Modulation of Host Immune Response
Host-directed therapy (HDT) is an innovative strategy that aims to fight infection by modulating the host's own immune response rather than targeting the pathogen directly. nih.govnih.gov This approach is particularly promising for overcoming antimicrobial resistance, as it targets host pathways that pathogens exploit for survival. nih.govasm.org For this compound, research is exploring its potential to act as an HDT agent or to be used alongside one.
HDT strategies relevant to bacterial infections include:
Enhancing Phagocyte Activity: Some therapies aim to boost the antimicrobial functions of immune cells like macrophages. This can involve stimulating processes such as phagosomal maturation and autophagy, which help to clear intracellular bacteria. nih.govfrontiersin.org
Modulating Inflammation: Infections often cause excessive inflammation that leads to tissue damage. HDTs can help by reducing this harmful inflammatory response without compromising the immune system's ability to fight the pathogen. nih.govnih.gov
Boosting Innate and Adaptive Immunity: Certain agents can stimulate broader immune responses, enhancing the body's natural defenses. nih.govnih.gov Antimicrobial peptides, for example, are known not only for their direct bactericidal effects but also for their ability to modulate immune responses. nih.gov
Some conventional antibiotics have been found to possess immunomodulatory properties. For example, macrolides can reduce inflammatory cytokine responses, while penicillins can indirectly affect the immune system through the release of bacterial components upon lysis. nih.gov The potential for this compound to similarly influence host immunity is a key topic for future investigation, potentially opening new avenues for its use in complex infections. mdpi.compnas.org
Integration with 'Omics' Technologies (e.g., transcriptomics, proteomics, metabolomics) for Deeper Mechanistic Insight
To fully understand how this compound works, researchers are turning to 'omics' technologies. mdpi.com These high-throughput methods provide a global view of the molecular changes that occur in bacteria when they are exposed to the agent. nih.govresearchgate.net
Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are turned on or off in response to the drug. This can pinpoint the specific cellular pathways that are disrupted. frontiersin.orgnih.gov
Proteomics: By studying the entire set of proteins, proteomics can identify the drug's molecular targets and uncover changes in protein expression that contribute to the antibacterial effect or resistance. mdpi.com
Metabolomics: This approach profiles the complete set of metabolites within a cell. It provides a snapshot of the cell's physiological state and can reveal how the agent disrupts essential metabolic pathways, such as energy production or the synthesis of amino acids. d-nb.infonih.gov
By integrating these 'omics' datasets, scientists can build comprehensive models of the drug's mechanism of action. mdpi.comresearchgate.net For example, combined transcriptomic and metabolomic analyses can reveal how changes in gene expression lead to specific metabolic failures in the bacteria, providing a detailed picture of the drug's lethal effects. nih.gov This deep mechanistic understanding is crucial for optimizing the agent's use and for designing next-generation drugs. mdpi.comoppilotech.com
Future Directions in Overcoming Emerging Resistance to Novel Agents
Even as new agents like this compound are developed, the threat of future resistance looms. frontiersin.org Proactive research into potential resistance mechanisms is essential to extend the useful lifespan of new antibiotics. news-medical.netmdpi.com
Key strategies for the future include:
Understanding Resistance Mechanisms: Bacteria can develop resistance through various means, such as modifying the drug's target, pumping the drug out of the cell (efflux), or producing enzymes that inactivate the drug. explorationpub.comfrontiersin.orgnih.gov Studying these mechanisms helps in designing drugs that can bypass them.
Developing Resistance-Resistant Therapies: This includes creating adjuvants, such as efflux pump inhibitors, that can be co-administered with this compound to restore its efficacy against resistant strains. news-medical.net
Innovative Therapeutic Approaches: Strategies like phage therapy, the use of antimicrobial peptides (AMPs), and RNA-based therapies offer alternatives to traditional antibiotics. mdpi.commdpi.com These could be used in rotation or combination with new agents to manage resistance.
Surveillance and Stewardship: Continuous global surveillance is needed to track the emergence of resistance to new agents. news-medical.netwho.int Strict antibiotic stewardship programs are crucial to ensure that novel compounds are used appropriately, preserving their effectiveness for as long as possible. mdpi.comnih.gov
By anticipating and addressing the challenge of resistance from the outset, the scientific community aims to ensure that novel compounds like this compound remain effective tools in the fight against infectious diseases.
Table of Mentioned Compounds
| Compound Name |
|---|
| Amoxicillin |
| Ampicillin |
| Azithromycin |
| Aztreonam |
| Cefazolin |
| Ceftazidime |
| Cephalexin |
| Chitosan |
| Ciprofloxacin |
| Clindamycin |
| Colistin |
| Daptomycin (B549167) |
| Erythromycin |
| Ethambutol |
| Fosfomycin |
| Gentamicin |
| Imipenem |
| Isoniazid |
| Kanamycin |
| Levofloxacin |
| Linezolid |
| Meropenem |
| Metronidazole |
| Minocycline |
| Neomycin |
| Penicillin |
| Piperacillin |
| Plazomicin |
| Poly(lactic-co-glycolic acid) (PLGA) |
| Polycaprolactone (PCL) |
| Pretomanid |
| Pyrazinamide |
| Relebactam |
| Rifampin |
| Sanguinarine (SAN) |
| Streptomycin |
| Tazobactam |
| Teicoplanin |
| Tetracycline |
| Tigecycline |
| Tobramycin |
| Triclosan |
| Vaborbactam |
Q & A
Basic: What are the primary mechanisms of action of Antibacterial Agent 40, and how can researchers validate these mechanisms experimentally?
- Biochemical assays : Measure inhibition of enzymatic targets (e.g., penicillin-binding proteins for β-lactams) using purified enzymes .
- Time-kill curve analysis : Assess bactericidal vs. bacteriostatic activity under varying concentrations .
- Genetic validation : Use knockout bacterial strains to confirm target specificity .
Basic: How should researchers design experiments to determine the spectrum of activity (narrow vs. broad-spectrum) for this compound?
Answer:
- In vitro susceptibility testing : Use standardized methods like broth microdilution (CLSI/EUCAST guidelines) against Gram-positive, Gram-negative, and atypical bacterial panels .
- Zone of inhibition assays : Compare activity across bacterial species on agar plates .
- Spectrum classification debates : Consider clinical relevance of "narrow" vs. "broad" labels, as definitions vary based on target pathogens .
Advanced: What methodological frameworks are recommended for optimizing the analytical detection of this compound in complex biological matrices?
Answer:
- Quality-by-Design (QbD) : Use Box-Behnken Design (BBD) to optimize UPLC parameters (e.g., mobile phase pH, column temperature) for sensitivity and resolution .
- Internal standards : Employ structurally similar compounds (e.g., cefradine) to normalize recovery rates in plasma or wastewater .
- Validation protocols : Follow FDA bioanalytical guidelines for linearity, precision, and limit of detection .
Advanced: How can researchers address contradictions in efficacy data between in vitro and in vivo models for this compound?
Answer:
- Pharmacokinetic modeling : Integrate in vitro MIC data with in vivo pharmacokinetic parameters (e.g., Cmax/MIC ratio) to predict efficacy .
- Host-pathogen interactions : Replicate in vivo conditions (e.g., serum protein binding, pH gradients) in vitro using advanced tissue culture systems .
- Meta-analysis : Apply statistical tools to reconcile discrepancies across studies, accounting for variables like bacterial inoculum size and animal strain .
Basic: What are the best practices for assessing the development potential of this compound in preclinical studies?
Answer:
- Tiered testing : Prioritize compounds with MIC values ≤2 µg/mL against priority pathogens (WHO critical list) .
- Toxicity screening : Use mammalian cell lines (e.g., HepG2) and zebrafish models to evaluate cytotoxicity .
- Resistance propensity : Perform serial passage experiments to quantify mutation prevention concentration (MPC) .
Advanced: How can researchers model the emergence of resistance to this compound using computational and experimental approaches?
Answer:
- Genomic surveillance : Identify resistance-conferring mutations via whole-genome sequencing of laboratory-evolved strains .
- Stochastic modeling : Simulate resistance emergence under varying dosing regimens using Monte Carlo methods .
- Combination therapy screens : Test synergies with adjuvants (e.g., efflux pump inhibitors) to delay resistance .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?
Answer:
- Non-linear regression : Fit dose-response curves using Hill-slope models to calculate EC50 values .
- ANOVA with post-hoc tests : Compare efficacy across bacterial strains or formulations .
- Time-kill data analysis : Use area under the curve (AUC) metrics to quantify bactericidal activity over time .
Advanced: How can researchers apply systems biology approaches to elucidate off-target effects of this compound?
Answer:
- Transcriptomic profiling : Perform RNA-seq on treated bacteria to identify dysregulated pathways beyond the primary target .
- Metabolomic analysis : Use LC-MS to detect changes in bacterial metabolite pools (e.g., ATP, cell wall precursors) .
- CRISPR interference : Systematically silence non-target genes to assess their role in compound efficacy .
Basic: What guidelines should be followed when reporting experimental methods for studies on this compound?
Answer:
- Reproducibility standards : Detail all parameters (e.g., bacterial growth phase, solvent controls) per ARRIVE guidelines .
- Data separation : Present results and discussion in distinct sections; avoid duplicating figures/tables .
- Validation statements : Include positive/negative controls for all assays (e.g., reference antibiotics in MIC tests) .
Advanced: How can machine learning enhance the discovery and optimization of derivatives of this compound?
Answer:
- QSAR modeling : Train models on structural features (e.g., logP, polar surface area) to predict MIC values .
- Generative chemistry : Use AI to propose novel scaffolds with improved target binding .
- High-throughput screening prioritization : Rank compounds for synthesis based on predicted ADMET properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
